molecular formula C12H11BrN2O B12083796 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde CAS No. 289504-55-8

4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B12083796
CAS No.: 289504-55-8
M. Wt: 279.13 g/mol
InChI Key: WIHLVGWCQXPMTN-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which yields regioisomeric pyrazoles . Another approach involves the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-[(4-methylphenyl)methyl]-

    Reduction: 1H-Pyrazole-5-methanol, 4-bromo-1-[(4-methylphenyl)methyl]-

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-
  • 1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-phenyl-
  • 1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-ethyl-

Uniqueness

1H-Pyrazole-5-carboxaldehyde, 4-bromo-1-[(4-methylphenyl)methyl]- is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

289504-55-8

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

4-bromo-2-[(4-methylphenyl)methyl]pyrazole-3-carbaldehyde

InChI

InChI=1S/C12H11BrN2O/c1-9-2-4-10(5-3-9)7-15-12(8-16)11(13)6-14-15/h2-6,8H,7H2,1H3

InChI Key

WIHLVGWCQXPMTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C=N2)Br)C=O

Origin of Product

United States

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